rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride: is a chiral compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring substituted with a methoxyphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a methoxyphenyl group, often using a Grignard reagent or an organolithium reagent.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency and yield.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxyphenyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
Oxidation Products: Oxides, ketones, or carboxylic acids.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Various substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine: The free base form without the hydrochloride salt.
rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific combination of functional groups and its chiral nature. The presence of the methoxyphenyl group and the amine group on the cyclopropane ring imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
131900-22-6 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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